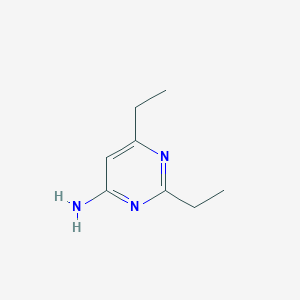

2,6-Diethylpyrimidin-4-amine

Description

2,6-Diethylpyrimidin-4-amine is a pyrimidine derivative featuring ethyl substituents at the 2- and 6-positions and an amine group at the 4-position. Pyrimidine derivatives are critical in medicinal chemistry due to their role as scaffolds in drug design, particularly for kinase inhibitors and antiviral agents. Ethyl groups are bulkier and more lipophilic than methyl or halogen substituents, which may influence solubility, metabolic stability, and binding affinity in biological systems .

Propriétés

Formule moléculaire |

C8H13N3 |

|---|---|

Poids moléculaire |

151.21 g/mol |

Nom IUPAC |

2,6-diethylpyrimidin-4-amine |

InChI |

InChI=1S/C8H13N3/c1-3-6-5-7(9)11-8(4-2)10-6/h5H,3-4H2,1-2H3,(H2,9,10,11) |

Clé InChI |

ZUYQFBZWGYKKAX-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=NC(=N1)CC)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted malononitrile with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 2,6-Diethylpyrimidin-4-amine may involve large-scale synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Diethylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

Substitution: The amino group at the 4 position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

2,6-Diethylpyrimidin-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2,6-Diethylpyrimidin-4-amine involves its interaction with specific molecular targets. The amino group at the 4 position allows it to form hydrogen bonds with biological molecules, influencing various biochemical pathways. The compound can inhibit enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the pyrimidine ring significantly alters physicochemical and biological behaviors. Below is a comparative analysis based on substituent type and position:

Key Observations:

- Biological Activity : N-Aryl-2,6-dimethylfuropyrimidin-4-amines demonstrate that steric bulk at the 2,6-positions can enhance target selectivity in kinase inhibition .

Activité Biologique

2,6-Diethylpyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in inflammatory and cancer pathways. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,6-Diethylpyrimidin-4-amine can be represented as follows:

- Chemical Formula : C8H12N4

- Molecular Weight : 168.21 g/mol

- IUPAC Name : 2,6-diethylpyrimidin-4-amine

The compound features a pyrimidine ring substituted at the 2 and 6 positions with ethyl groups and an amino group at the 4 position. This arrangement is crucial for its biological activity.

Research indicates that 2,6-Diethylpyrimidin-4-amine exhibits its biological effects primarily through inhibition of specific kinases. Notably, it has been studied for its role as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which is implicated in inflammatory responses and various cancers.

- IRAK4 Inhibition : The compound has shown significant potency against IRAK4 with an IC50 value in the low nanomolar range (27 nM) in biochemical assays. This inhibition leads to decreased activation of downstream signaling pathways such as NF-κB, which is critical in inflammation and immune responses .

- Selectivity : The selectivity profile of 2,6-Diethylpyrimidin-4-amine is noteworthy, with over 100-fold selectivity against a broad panel of kinases (99 out of 111 tested) indicating its potential for reduced off-target effects .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 2,6-Diethylpyrimidin-4-amine:

Case Studies and Research Findings

Several studies have highlighted the biological significance of 2,6-Diethylpyrimidin-4-amine:

- In Vitro Studies : In cellular models, treatment with the compound resulted in a marked decrease in inflammatory cytokine production. For instance, THP1-XBlue cells stimulated with lipopolysaccharide (LPS) showed reduced NF-κB activation upon treatment with the compound .

- In Vivo Efficacy : Preliminary animal studies indicated that administration of 2,6-Diethylpyrimidin-4-amine led to reduced symptoms in models of rheumatoid arthritis and other inflammatory conditions. These findings suggest potential therapeutic applications in chronic inflammatory diseases .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at the C-2 and C-5 positions of the pyrimidine core can enhance both potency and selectivity. For example, substituting different alkyl groups at these positions has been shown to significantly affect binding affinity and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.